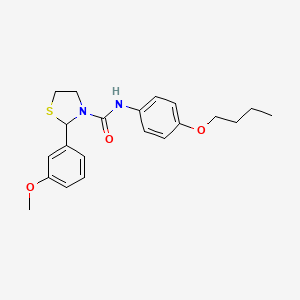
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide, also known as BPTES, is a small molecule inhibitor that has been used in scientific research for its ability to selectively target cancer cells. BPTES is a thiazolidine carboxamide compound that was first synthesized in 2008 by the research group of Dr. Luke Whitesell at the Memorial Sloan-Kettering Cancer Center in New York City. Since then, BPTES has been extensively studied for its potential as a therapeutic agent for cancer treatment.
科学的研究の応用
Antimicrobial Activity
Synthesis and Antimicrobial Properties : Thiazolidine derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against various bacteria and fungi. For instance, certain derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).
Antibacterial and Antifungal Activities : A study on similar compounds found that they have significant antibacterial and antifungal activities. The structures of these compounds were elucidated and confirmed through various spectroscopic methods (Desai et al., 2011).
Anticancer Activity
Potential in Cancer Therapy : Some thiazolidine derivatives have been evaluated for their potential in cancer therapy. These compounds were tested for in vitro cytotoxic activity against cancer cell lines, showing promising results (Hassan et al., 2014).
Anticancer Evaluation : Further research into thiazolidin-4-one derivatives revealed their efficacy in antimicrobial and anticancer evaluations. Specific derivatives displayed significant anticancer activity, highlighting the potential of such compounds in cancer treatments (Deep et al., 2016).
Other Applications
Cardiotonic Agents : Certain thiazolidine derivatives have been synthesized and tested for their cardiotonic activity. These studies provide insights into the potential of these compounds in developing new cardiotonic drugs (Nate et al., 1987).
Immunological Properties : Thiazolidine-4-carboxamide derivatives have been synthesized and analyzed for their potential immunological properties. The structural and stereochemical studies of these compounds contribute to understanding their role in immunological applications (Refouvelet et al., 2000).
特性
IUPAC Name |
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)-1,3-thiazolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-13-26-18-10-8-17(9-11-18)22-21(24)23-12-14-27-20(23)16-6-5-7-19(15-16)25-2/h5-11,15,20H,3-4,12-14H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJVTOWEZXXMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCSC2C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-2-(3-methoxyphenyl)thiazolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

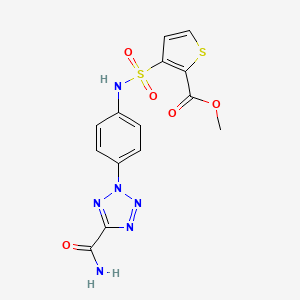
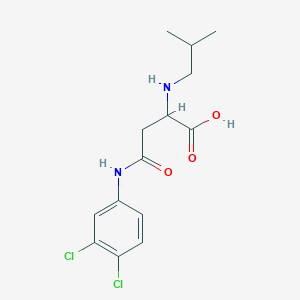
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2413342.png)


![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)
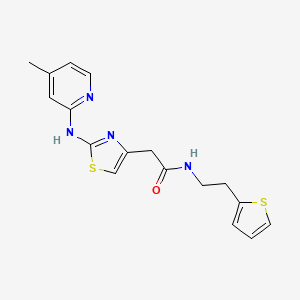

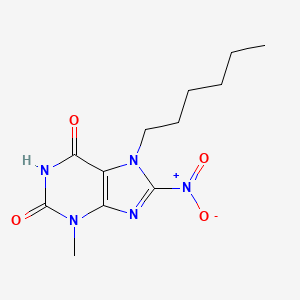
![5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2413357.png)
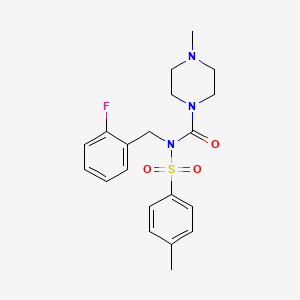
![[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2413360.png)
![4-Benzylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2413361.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide](/img/structure/B2413362.png)